molecular formula C18H36N8O6 B14503625 L-Threonyl-L-lysylglycyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 63566-11-0

L-Threonyl-L-lysylglycyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14503625
CAS No.: 63566-11-0
M. Wt: 460.5 g/mol
InChI Key: WNKRADKHPSKZGF-UHXUPSOCSA-N
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Description

L-Threonyl-L-lysylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-lysylglycyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of amino acids: Using reagents like HBTU or DIC.

    Coupling reactions: Sequential addition of protected amino acids.

    Deprotection steps: Removal of protecting groups using TFA.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis may also involve liquid-phase peptide synthesis (LPPS) for longer peptides.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-lysylglycyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: Using reagents like hydrogen peroxide.

    Reduction: Using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Sodium borohydride, methanol.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced forms of the peptide.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying protein interactions and functions.

    Medicine: Potential therapeutic uses, such as in drug delivery systems.

    Industry: Use in the development of biomaterials.

Mechanism of Action

The mechanism of action of L-Threonyl-L-lysylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    L-Threonyl-L-lysylglycyl-L-ornithine: Lacks the diaminomethylidene group.

    L-Threonyl-L-lysylglycyl-L-arginine: Contains an arginine residue instead of ornithine.

Uniqueness

L-Threonyl-L-lysylglycyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group, which may confer distinct chemical and biological properties compared to similar peptides.

Properties

CAS No.

63566-11-0

Molecular Formula

C18H36N8O6

Molecular Weight

460.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C18H36N8O6/c1-10(27)14(20)16(30)26-11(5-2-3-7-19)15(29)24-9-13(28)25-12(17(31)32)6-4-8-23-18(21)22/h10-12,14,27H,2-9,19-20H2,1H3,(H,24,29)(H,25,28)(H,26,30)(H,31,32)(H4,21,22,23)/t10-,11+,12+,14+/m1/s1

InChI Key

WNKRADKHPSKZGF-UHXUPSOCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N)O

Origin of Product

United States

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